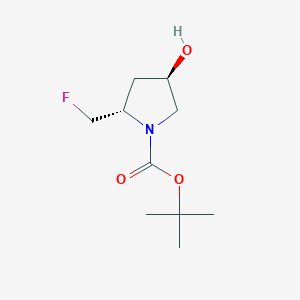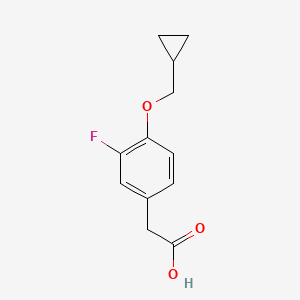
3-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)aniline is a complex organic compound that features a tetrahydropyran ring, a pyrazole ring, and an aniline group
Méthodes De Préparation
The synthesis of 3-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)aniline typically involves multi-step organic reactions One common synthetic route starts with the preparation of the tetrahydropyran-4-ylmethyl group, which is then attached to a pyrazole ringReaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Applications De Recherche Scientifique
3-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar compounds include:
- 1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine hydrochloride
- (1-Tetrahydro-2H-pyran-4-yl-3-piperidinyl)methanamine hydrochloride These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the tetrahydropyran, pyrazole, and aniline groups in 3-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)aniline contributes to its distinct properties and potential applications .
Propriétés
Formule moléculaire |
C15H19N3O |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]aniline |
InChI |
InChI=1S/C15H19N3O/c16-15-3-1-2-13(8-15)14-9-17-18(11-14)10-12-4-6-19-7-5-12/h1-3,8-9,11-12H,4-7,10,16H2 |
Clé InChI |
LSHIVGDJYXQLRS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CN2C=C(C=N2)C3=CC(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B12084484.png)






![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)

![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)

